Phenoxyacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

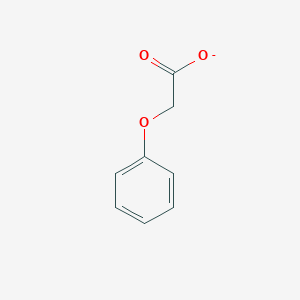

Phenoxyacetate is a monocarboxylic acid anion that is the conjugate base of phenoxyacetic acid. It has a role as a human xenobiotic metabolite. It is a conjugate base of a phenoxyacetic acid.

Scientific Research Applications

Pharmaceutical Applications

1.1 Neural Function Restoration

One of the notable applications of phenoxyacetate derivatives is in the restoration of neural function. A patent describes pharmaceutical compositions containing derivatives of para-chlorophenoxyacetic acid that aim to regenerate nerve cells. In animal studies, treatment with sodium para-chlorophenoxy acetate resulted in a significant acceleration in the reappearance of sensitive nerve responses compared to control groups, indicating its potential therapeutic effects on nervous system injuries .

1.2 Diuretic Properties

Phenoxyacetates are also utilized as diuretics in medical treatments. For instance, Tienilic acid, a this compound derivative, is prescribed for conditions like ascites and edema associated with congestive heart failure and liver cirrhosis . This highlights the compound's role in managing fluid retention and hypertension.

Agricultural Applications

2.1 Herbicides

This compound derivatives are widely recognized for their use as herbicides. Compounds such as 2,4-Dichlorophenoxyacetic acid and 2-Methyl-4-Chlorophenoxyacetic acid are extensively used to control broadleaf weeds in various crops. A recent study investigated the degradation pathways of these herbicides using a ternary metal-organic framework catalyst, demonstrating effective degradation through a singlet oxygen-dominated electron transfer pathway . This research not only emphasizes the efficacy of phenoxyacetates as herbicides but also underscores the importance of understanding their environmental impact.

Chemical Synthesis and Industrial Uses

3.1 Synthesis of Sodium this compound

The preparation of sodium this compound has been optimized for industrial applications. Recent patents describe methods that involve reacting phenol with chloroacetic acid in a sodium hydroxide solution, yielding high-purity sodium this compound suitable for large-scale production . This compound serves as an essential raw material in various formulations, including edible essences and daily chemical products.

3.2 Bactericide Production

Sodium this compound is also employed in the synthesis of penicillin V, showcasing its role as a bactericide intermediate in pharmaceutical manufacturing . This application emphasizes its significance in antibiotic production processes.

Environmental Impact Studies

Research into the environmental effects of phenoxyacetates has revealed their potential toxicity and mutagenicity. A study highlighted that certain chlorinated derivatives can induce chromosomal damage in test systems . Understanding these effects is crucial for assessing the risks associated with agricultural runoff and ensuring safe usage practices.

Data Tables

| Application Area | Compound Name | Key Findings/Uses |

|---|---|---|

| Pharmaceuticals | Sodium para-chlorophenoxy acetate | Accelerates nerve function recovery |

| Diuretics | Tienilic acid | Treats edema and hypertension |

| Agriculture | 2,4-Dichlorophenoxyacetic acid | Effective herbicide for broadleaf weed control |

| Chemical Synthesis | Sodium this compound | Used in producing penicillin V |

| Environmental Studies | Various chlorinated derivatives | Induces chromosomal damage; requires safety assessments |

Case Studies

Case Study 1: Neural Restoration

A study published in a patent demonstrated that sodium para-chlorophenoxy acetate significantly improved nerve response recovery times in treated animals compared to controls, suggesting its potential therapeutic application for nerve injuries .

Case Study 2: Herbicide Degradation

Research on the degradation pathways of 2-Methyl-4-Chlorophenoxyacetic acid revealed that a novel catalyst could effectively degrade this herbicide within 20 minutes, providing insights into environmentally friendly degradation methods .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of phenoxyacetate derivatives relevant to experimental design?

this compound derivatives exhibit critical properties for experimental reproducibility. For example, allyl this compound (C₁₁H₁₂O₃) has a molecular weight of 192.21, boiling point of 265–266°C, and density of 1.102 g/mL at 25°C. Thermodynamic properties include ΔfH° (standard enthalpy of formation) = -96.93 kJ/mol and logP (partition coefficient) = 1.795 (Crippen method), indicating moderate hydrophobicity. Researchers should prioritize temperature-dependent properties like heat capacity (351.11–420.85 J/mol·K) and viscosity (0.0016305–0.0001677 Pa·s) when designing reaction conditions .

Q. How should this compound derivatives be safely handled and stored in laboratory settings?

Allyl this compound requires inert atmosphere storage at 2–8°C due to its sensitivity to oxidation. Safety assessments recommend using gloves (EN14387 standard), eyeshields, and respiratory protection during handling. Dermal irritation studies note that vehicle composition (e.g., solvents) can modulate irritation potential, necessitating compatibility testing for in vivo applications .

Q. What synthetic routes are commonly employed for preparing this compound esters?

this compound esters are synthesized via nucleophilic substitution (e.g., phenol + chloroacetic acid) or esterification (e.g., allylation of phenoxyacetic acid). Complex derivatives, such as methyl 2-[2-(2-{2-[2-(2-methoxy-2-oxoethoxy)phenoxy]ethoxy}ethoxy)phenoxy]acetate, involve iterative etherification and ester coupling under controlled temperatures (Joback method) .

Advanced Research Questions

Q. How do this compound ligands coordinate with transition metals in complex formation?

this compound acts as a monodentate ligand in divalent metal complexes (e.g., Co²⁺, Ni²⁺), binding via the carboxylate oxygen. IR spectroscopy and TG-DTA analysis confirm coordination geometry, while solubility studies suggest polymeric structures in some cases. Researchers must account for pH-dependent ligand behavior and competing anions during synthesis .

Q. What methodological considerations are critical when designing pharmacological studies involving this compound-based drug delivery systems?

Key factors include:

- Stability : Assess ester hydrolysis kinetics under physiological pH (e.g., 7.4).

- Complexation : Use NMR/X-ray crystallography to verify drug-ligand interactions.

- Bioavailability : Optimize logP values (e.g., 1.795 for allyl this compound) to balance membrane permeability and solubility .

Q. How can researchers resolve contradictions in reported thermodynamic properties of allyl this compound across different studies?

Discrepancies in ΔfH° and logP values arise from methodological variations (e.g., Crippen vs. Joback calculation models). To reconcile

- Standardize measurement conditions (temperature, purity).

- Cross-validate using multiple techniques (e.g., calorimetry for ΔfH°, HPLC for logP).

- Reference peer-reviewed databases (e.g., PubChem) over unverified sources .

Q. Methodological Frameworks

Q. What framework should guide research question formulation for this compound-related pharmacological studies?

Use the PICOT framework :

- P (Population): Target organism/cell line (e.g., human dermal fibroblasts).

- I (Intervention): this compound derivative dosage/application method.

- C (Comparison): Control groups (e.g., vehicle-only or alternative esters).

- O (Outcome): Measurable endpoints (e.g., irritation score, enzymatic activity).

- T (Time): Study duration (e.g., acute vs. chronic exposure). This structure ensures alignment with systematic review standards .

Q. What analytical techniques are essential for characterizing this compound derivatives in coordination chemistry?

- IR Spectroscopy : Identify carboxylate stretching frequencies (1600–1650 cm⁻¹).

- Thermogravimetric Analysis (TGA) : Detect coordinated water molecules.

- X-ray Diffraction : Resolve crystal structures (e.g., triclinic P1 symmetry in tetrahydro-oxazinium this compound complexes).

- HPLC : Quantify purity and degradation products .

Properties

Molecular Formula |

C8H7O3- |

|---|---|

Molecular Weight |

151.14 g/mol |

IUPAC Name |

2-phenoxyacetate |

InChI |

InChI=1S/C8H8O3/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/p-1 |

InChI Key |

LCPDWSOZIOUXRV-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)OCC(=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)[O-] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.